molecular formula C10H18O2 B1619494 2-Methylbutyl 3-methyl-2-butenoate CAS No. 97890-13-6

2-Methylbutyl 3-methyl-2-butenoate

Cat. No. B1619494
CAS RN: 97890-13-6
M. Wt: 170.25 g/mol
InChI Key: CEVOEEDUEYZGMY-UHFFFAOYSA-N
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Patent
US07632964B2

Procedure details

At room temperature under nitrogen in a 500 ml flask, a mixture of 87.3 g of 3,3-dimethylacrylic acid (0.85 mol) and 134.7 g of DL-2-methyl-1-butanol (1.50 mol, 1.75 eq.) and 4.25 g of para-toluene suflonic acid monohydrate (0.024 mol, 0.026 eq.) was treated with 100 ml heptane and then heated at reflux at 90° C. for 14 hours while 15.4 ml (0.85 mol) of H2O was collected in a Dean-Stark trap. The result was an orange solution. The solution was extracted with MTBE/brine (2×350 ml/200 ml brine). The organic layers were washed with NaHCO3 (200 ml saturated solution), brine (200 ml), dried over MgSO4 and concentrated. 205 g of a orange liquid was recovered, which was purified by distillation over a 30 cm plate-column. 131.1 g of a colorless liquid was recovered (bp 58° C./3.5 torr (4.7 bar) 90.5% yield).
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
134.7 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH3:8][CH2:9][CH:10]([CH2:12]O)[CH3:11].CC1C=CC=CC=1.O>CCCCCCC>[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([O:6][CH2:11][CH:10]([CH3:12])[CH2:9][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
87.3 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
134.7 g
Type
reactant
Smiles
CCC(C)CO
Name
Quantity
4.25 g
Type
reactant
Smiles
CC1=CC=CC=C1
Step Two
Name
Quantity
15.4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with MTBE/brine (2×350 ml/200 ml brine)
WASH
Type
WASH
Details
The organic layers were washed with NaHCO3 (200 ml saturated solution), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
205 g of a orange liquid was recovered
DISTILLATION
Type
DISTILLATION
Details
which was purified by distillation over a 30 cm plate-column
CUSTOM
Type
CUSTOM
Details
131.1 g of a colorless liquid was recovered (bp 58° C./3.5 torr (4.7 bar) 90.5% yield)

Outcomes

Product
Name
Type
Smiles
CC(=CC(=O)OCC(CC)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.